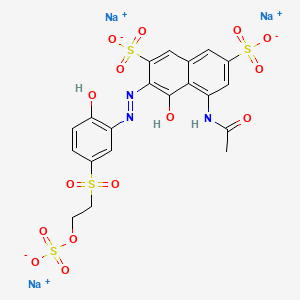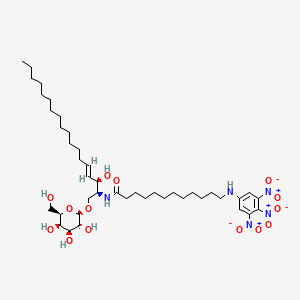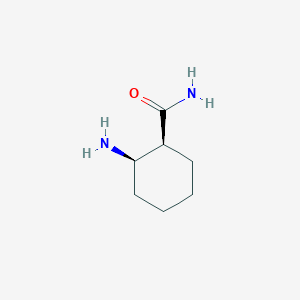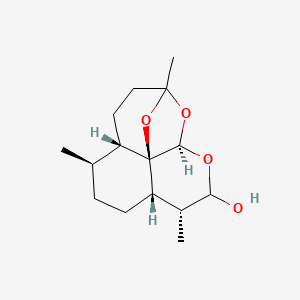![molecular formula C15H13FeNO4 10* B1142424 Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- CAS No. 115223-09-1](/img/structure/B1142424.png)
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-” is an organometallic compound . It has a molecular formula of C15H13FeNO4 . The compound is offered by several chemical companies for research and development purposes .
Synthesis Analysis
The synthesis of ferrocene-based compounds has been extensively studied . A general strategy for the preparation of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents with weakly coordinating anions such as [B (C 6 F 5) 4] − or SbF 6− is reported .Molecular Structure Analysis
The molecular structure of “Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-” consists of a ferrocene core with a pyrrolidinyl group attached . The average mass of the molecule is 327.113 Da .Chemical Reactions Analysis
The chemical reactions of ferrocene-based compounds have been explored in various studies . The production of reactive oxygen species (ROS), in particular the OH. radical, produced by Fenton catalysis, plays a key role in many ferrocene-containing drugs .Physical And Chemical Properties Analysis
Ferrocene-based compounds exhibit fascinating electrochemical properties . They are known for their excellent chemical and thermal stability, solubility in organic solvents, a pair of stable redox states, rapid electron transfer, and nontoxic nature .科学的研究の応用
Polymer Chemistry
Ferrocenyl-based compounds, including “Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-”, have applications in polymer chemistry as redox dynamic polymers and dendrimers . These polymers can change their properties in response to changes in their redox state, making them useful in a variety of applications, including sensors and actuators.
Materials Science
In materials science, these compounds serve as bioreceptors . They can bind to specific biological molecules, allowing them to be used in biosensors and other devices that need to detect or interact with these molecules.
Pharmacology
Ferrocene derivatives have been used in the development of anticancer, antiviral, and antimicrobial drugs . Their unique properties allow them to interact with biological systems in ways that can inhibit the growth of harmful cells or organisms.
Biochemistry
In biochemistry, ferrocene-based compounds are used in the study of various biochemical processes . Their ability to participate in redox reactions makes them useful in studying and manipulating these processes.
Electrochemistry
Ferrocene and its derivatives are used in electrochemistry due to their reversible redox behavior and high stability . They are used as potential electrode materials in redox flow batteries.
Nonlinear Optics
Ferrocene-based compounds also find applications in nonlinear optics . They can alter the behavior of light in ways that are not possible with linear optical materials, enabling the creation of devices with unique optical properties.
Catalysis
Ferrocene and its derivatives are used as catalysts in various organic reactions, including oxidation, hydrogenation, and cross-coupling reactions . Their unique electronic and structural properties make them effective catalysts for these reactions.
Nanotechnology
Lastly, ferrocene derivatives have been used to synthesize a wide range of materials, including polymers, liquid crystals, and nanoparticles, with diverse electronic and magnetic properties . This makes them valuable in the field of nanotechnology.
作用機序
将来の方向性
The future directions of research on ferrocene-based compounds are promising. They are being explored for various applications, including in the field of asymmetric catalysis . The design and synthesis of chiral pyrrolidine-substituted ferrocene-derived ligands have been reported, demonstrating the potential of this structural motif in the Rh-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ferrocene", "2,5-dioxo-1-pyrrolidine", "Phosgene", "Triethylamine", "Methanol" ], "Reaction": [ "Step 1: Ferrocene is reacted with 2,5-dioxo-1-pyrrolidine in the presence of triethylamine to form the intermediate Ferrocene-2,5-dioxopyrrolidine.", "Step 2: The intermediate Ferrocene-2,5-dioxopyrrolidine is then reacted with phosgene in the presence of triethylamine to form Ferrocene-[[2,5-dioxo-1-pyrrolidinyl]carbonyl]chloride.", "Step 3: The Ferrocene-[[2,5-dioxo-1-pyrrolidinyl]carbonyl]chloride is then reacted with methanol in the presence of triethylamine to form Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-." ] } | |
CAS番号 |
115223-09-1 |
製品名 |
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- |
分子式 |
C15H13FeNO4 10* |
分子量 |
327.11 |
IUPAC名 |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene-(2,5-dioxopyrrolidin-1-yl)oxymethanolate;iron(2+) |
InChI |
InChI=1S/C10H9NO4.C5H5.Fe/c12-8-5-6-9(13)11(8)15-10(14)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4,14H,5-6H2;1-5H;/q;-1;+2/p-1 |
SMILES |
C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI)](/img/structure/B1142351.png)

